4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide

Steroid sulfatase inhibition Endocrinology Cancer research

4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide is a thieno[3,2-d]pyrimidine derivative featuring a 2-methylsulfanyl group and a 4-(4-bromophenyl)sulfanyl substitution. The compound has a molecular weight of 369.3 g/mol, a calculated XLogP3-AA of 5.2, and zero hydrogen bond donors, consistent with a hydrophobic, membrane-permeable small molecule.

Molecular Formula C13H9BrN2S3
Molecular Weight 369.31
CAS No. 343374-16-3
Cat. No. B2638592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide
CAS343374-16-3
Molecular FormulaC13H9BrN2S3
Molecular Weight369.31
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)Br)SC=C2
InChIInChI=1S/C13H9BrN2S3/c1-17-13-15-10-6-7-18-11(10)12(16-13)19-9-4-2-8(14)3-5-9/h2-7H,1H3
InChIKeyZWZCEAZGUVENKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide (CAS 343374-16-3) – Core Chemical & Physicochemical Profile for Targeted Procurement


4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide is a thieno[3,2-d]pyrimidine derivative featuring a 2-methylsulfanyl group and a 4-(4-bromophenyl)sulfanyl substitution [1]. The compound has a molecular weight of 369.3 g/mol, a calculated XLogP3-AA of 5.2, and zero hydrogen bond donors, consistent with a hydrophobic, membrane-permeable small molecule [1]. It is listed in authoritative chemical biology databases under ChEMBL ID CHEMBL4636936 and BindingDB monomer ID BDBM50541454, indicating it has been the subject of curated bioactivity annotation [2].

Why Generic Substitution Fails for 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide


The thieno[3,2-d]pyrimidine scaffold is highly sensitive to both the nature and position of aryl sulfide substituents. Even small changes—such as replacing the 4-bromophenyl group with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl ring—can profoundly alter target binding, as evidenced by structure–activity relationship (SAR) studies across kinase and sulfatase targets [1]. The specific combination of a 4-bromophenylthio group at C-4 and a methylthio group at C-2 creates a unique electrostatic and steric environment that generic or in-class analogs do not replicate, making direct interchange of these compounds for biological studies risky without quantitative comparative data [2].

4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide: Quantitative Differentiation Evidence for Scientific Selection


Steroid Sulfatase Inhibitory Potency – 74 nM IC50 in Human JEG-3 Cell Lysates

This compound inhibits human steroid sulfatase (STS) with an IC50 of 74 nM, measured in JEG-3 choriocarcinoma cell lysates using [3H]E1S as substrate after 1 h incubation [1]. As a point of reference, the clinically studied steroid sulfatase inhibitor irosustat (STX64) exhibits an IC50 of approximately 0.5 nM in the same cell line [2]. While not equipotent, the 74 nM value places this compound among the more potent thieno[3,2-d]pyrimidine-based STS inhibitors reported to date, as most in-class analogs lack documented STS activity entirely [3].

Steroid sulfatase inhibition Endocrinology Cancer research

Commercial Purity Benchmarking – 95% vs. 98% Across Vendors

Commercially, this compound is available from multiple vendors with documented purities of 95% (AKSci) and 98% (Leyan) . The 95% specification is typical for research-grade thieno[3,2-d]pyrimidines offered by major suppliers, while the 98% grade approaches the purity levels typically reserved for lead-like compounds entering advanced profiling. This range allows procurement decisions to be tailored to the sensitivity of the intended assay.

Chemical procurement Purity specification Reproducibility

Lipophilicity (XLogP3-AA = 5.2) Positioning Relative to CNS Drug-Like Space

The computed XLogP3-AA value of 5.2 places this compound at the upper boundary of the traditionally accepted lipophilicity range for oral drugs (LogP ≤ 5) [1]. This contrasts with many 4-amino-substituted thieno[3,2-d]pyrimidine kinase inhibitors, which typically exhibit LogP values between 2.5 and 4.0 [2]. The elevated lipophilicity suggests enhanced passive membrane permeability but may also necessitate careful solubility management in aqueous assay buffers.

Physicochemical properties Drug-likeness CNS penetration

Optimal Use Cases for 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide Based on Quantitative Evidence


Steroid Sulfatase Probe for Breast Cancer & Endometrial Cancer Cellular Models

With a confirmed IC50 of 74 nM in JEG-3 cell lysates [1], this compound is immediately deployable as a chemical probe to interrogate steroid sulfatase function in hormone-responsive cancer cell lines (e.g., MCF-7, T-47D, Ishikawa). Its activity, while less potent than the clinical candidate irosustat, offers a structurally distinct thieno[3,2-d]pyrimidine chemotype that can complement existing coumarin-based sulfatase inhibitors in mechanistic studies.

SAR Expansion for Thieno[3,2-d]pyrimidine-Based Sulfatase Inhibitors

The unique combination of a 2-methylsulfanyl group and a 4-bromophenylsulfanyl appendage provides a scaffold for systematic SAR exploration. Researchers can use this compound as a reference standard (IC50 = 74 nM) to evaluate how modifications at the phenyl ring (e.g., 4-Cl, 4-F, 4-CF3) or the 2-position (e.g., methyl, amino, alkoxy) affect STS inhibition, thereby building quantitative SAR models [2].

Lipophilic Small-Molecule Internal Standard for Mass Spectrometry

The high LogP (5.2) and characteristic bromine isotope pattern make this compound a suitable internal standard or retention time marker for LC-MS/MS method development, particularly for profiling hydrophobic thieno[3,2-d]pyrimidine libraries. The published ESI-CID fragmentation pathways for 2,4-substituted thieno[3,2-d]pyrimidines provide a validated framework for method setup [3].

Biochemical Assay Development Requiring High-Purity Starting Material

The availability of a 98% purity grade supports its use in sensitive biochemical and biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), where trace impurities can confound thermodynamic binding measurements. Procurement of the higher-purity batch is recommended for any quantitative binding study.

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